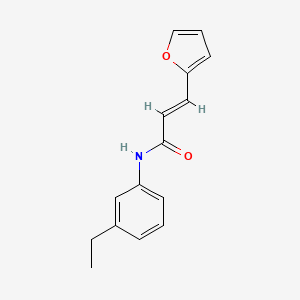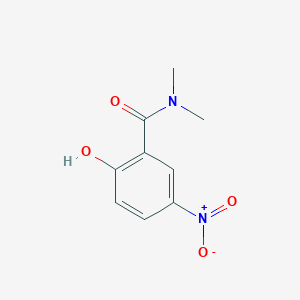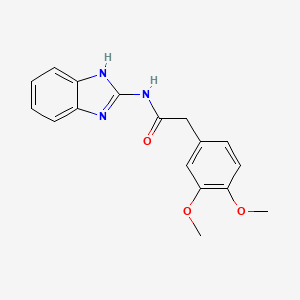![molecular formula C17H21O2P B5708192 2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
2-[bis(4-methylphenyl)phosphoryl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[bis(4-methylphenyl)phosphoryl]-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMPP and is a white crystalline solid that is soluble in organic solvents. BMPP has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
BMPP is a phosphatase inhibitor that acts by binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. BMPP has been shown to inhibit several phosphatases, including protein phosphatase 1, protein phosphatase 2A, and protein tyrosine phosphatase 1B. The inhibition of these phosphatases can lead to the activation of several signaling pathways, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
BMPP has been shown to have several biochemical and physiological effects, including the activation of the insulin signaling pathway, the inhibition of cancer cell proliferation, and the regulation of the immune response. BMPP has been shown to activate the insulin signaling pathway by inhibiting protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. The inhibition of cancer cell proliferation by BMPP is due to the inhibition of protein phosphatase 2A, which is involved in the regulation of cell cycle progression. BMPP has also been shown to regulate the immune response by inhibiting the activity of protein phosphatase 1, which is involved in the regulation of T cell activation.
実験室実験の利点と制限
BMPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, BMPP also has some limitations, including its low yield in the synthesis process and its potential toxicity to cells.
将来の方向性
There are several future directions for the study of BMPP, including the synthesis of new derivatives with improved activity and selectivity, the investigation of its potential applications in drug discovery, and the study of its mechanism of action in cellular processes. The development of new derivatives of BMPP with improved activity and selectivity can lead to the discovery of new drugs for the treatment of various diseases. The investigation of BMPP's potential applications in drug discovery can lead to the identification of new targets for drug development. The study of BMPP's mechanism of action in cellular processes can provide insights into the regulation of cellular processes and the development of new therapies.
合成法
BMPP can be synthesized by several methods, including the reaction of 4-methylphenylphosphonic dichloride with isopropanol, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-methylphenylphosphonic dichloride with isopropanol in the presence of triethylamine. The yield of BMPP obtained by these methods varies from 60% to 85%.
科学的研究の応用
BMPP has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BMPP has been used as a ligand for the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. BMPP has also been used as a building block for the synthesis of polymers and dendrimers, which have potential applications in drug delivery and gene therapy. In medicinal chemistry, BMPP has been studied as a potential inhibitor of protein phosphatases, which are involved in several cellular processes.
特性
IUPAC Name |
2-bis(4-methylphenyl)phosphorylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-13-5-9-15(10-6-13)20(19,17(3,4)18)16-11-7-14(2)8-12-16/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQVZXPIGTCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(4-methylphenyl)phosphoryl]-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)


![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)


![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)


